osmanthuside J
Description
For completeness, this article will focus on structurally or functionally related osmanthuside compounds (B, H, and F) and their comparisons, as detailed in the evidence.
Properties
CAS No. |
149155-72-6 |
|---|---|
Molecular Formula |
C5H5NO |
Synonyms |
osmanthuside J |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares osmanthuside analogs based on their structural features, bioactivities, and applications, as reported in the evidence.
Structural Comparison
Key Observations :
- Osmanthuside H is the most structurally characterized, with a defined apiofuranosyl-glucose backbone .
- Osmanthuside B is associated with fatty acid synthase (FAS) inhibition, while H and F are linked to estrogenic and antioxidant activities .
Bioactivity Comparison
Key Findings :
- Osmanthuside B exhibits dual bioactivity: potent FAS inhibition (anti-obesity) and antioxidant effects .
- Osmanthuside H demonstrates estrogenic activity and is influenced by host-parasite relationships in Cistanche mongolica .
- Structural differences (e.g., apiofuranosyl in H vs. caffeoyl in B) likely drive divergent bioactivities.
Q & A
Q. What analytical methods are recommended for the initial identification and characterization of osmanthuside J in plant extracts?
To confirm the presence of this compound, researchers should combine chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) paired with mass spectrometry (HPLC-MS) is critical for isolating and identifying the compound based on retention times and mass-to-charge ratios . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is essential for structural elucidation, particularly to distinguish this compound from glycosidic isomers. Purity validation via thin-layer chromatography (TLC) or HPLC with UV detection is mandatory to avoid confounding results in downstream assays .
Q. How should extraction protocols be optimized to maximize this compound yield while preserving its stability?
Extraction efficiency depends on solvent polarity, temperature, and duration. Ethanol-water mixtures (70–80% ethanol) are empirically effective for polar glycosides like this compound. Soxhlet extraction or ultrasound-assisted methods can enhance yield but require temperature control (<50°C) to prevent thermal degradation . Post-extraction, lyophilization is preferred over rotary evaporation to minimize compound aggregation. Stability studies under varying pH and light exposure should precede large-scale extraction to establish optimal storage conditions (e.g., −80°C in amber vials) .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
Begin with cell-based assays to evaluate cytotoxicity (MTT or resazurin assays) and anti-inflammatory activity (e.g., NF-κB inhibition in RAW 264.7 macrophages). For antioxidant potential, use DPPH or ABTS radical scavenging assays, normalizing results to Trolox equivalents. Dose-response curves (1–100 μM) and positive controls (e.g., quercetin for antioxidants) are critical to validate assay reliability . Include solvent controls (e.g., DMSO ≤0.1%) to rule out vehicle-induced artifacts.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
Discrepancies in mechanistic data (e.g., conflicting kinase inhibition profiles) often arise from variations in assay conditions or cell models. To address this:
- Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays).
- Validate target engagement via orthogonal methods (e.g., surface plasmon resonance for binding affinity and Western blotting for downstream protein expression).
- Perform meta-analyses of existing data to identify confounding variables (e.g., cell line genetic drift or endotoxin contamination) .
Publish negative results to clarify contexts where this compound lacks efficacy, enhancing reproducibility .
Q. What experimental designs are recommended to evaluate this compound’s pharmacokinetics and tissue distribution in vivo?
Use radiolabeled (³H or ¹⁴C) this compound in rodent models to track absorption and biodistribution. Serial blood/tissue sampling followed by liquid scintillation counting provides quantitative pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC). For non-radiolabeled studies, HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL is essential. Include bile-duct cannulated animals to assess enterohepatic recirculation and fecal excretion. Control for diet-induced cytochrome P450 modulation, which may alter metabolite profiles .
Q. How can structural modification of this compound improve its therapeutic index while retaining bioactivity?
Apply structure-activity relationship (SAR) studies focusing on the aglycone moiety and sugar residues. Semi-synthetic derivatives (e.g., acetylation of hydroxyl groups or glycosidic bond hydrolysis) can enhance membrane permeability. Assess modifications using Caco-2 cell monolayers for apparent permeability (Pₐₚₚ) and parallel artificial membrane permeability assays (PAMPA). Retest derivatives in primary cell models (e.g., human hepatocytes) to monitor toxicity shifts. Computational docking (AutoDock Vina) against known targets (e.g., COX-2 or PI3K) can prioritize promising candidates .
Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?
Implement quality-by-design (QbD) principles:
- Source plant material from identical geographical regions and harvest times.
- Standardize drying methods (shade-dried vs. oven-dried) to minimize phytochemical drift.
- Use hyphenated techniques (HPLC-DAD-ELSD) for real-time purity monitoring during purification.
- Establish a reference spectral library (NMR, IR, MS) for each batch and cross-validate with independent labs .
Methodological Considerations
Q. How should researchers design studies to distinguish this compound’s direct effects from matrix interactions in complex biological systems?
- Use activity-based protein profiling (ABPP) with fluorescent probes to confirm direct target binding.
- Employ knockout/knockdown models (CRISPR or siRNA) to ablate putative targets and assess loss of efficacy.
- Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics, ruling out nonspecific interactions .
Q. What statistical approaches are robust for analyzing dose-dependent and time-course data in this compound studies?
- Fit dose-response curves using nonlinear regression (four-parameter logistic model) in GraphPad Prism.
- For time-course data, apply mixed-effects models (e.g., SAS PROC MIXED) to account for intra-subject correlations.
- Use false discovery rate (FDR) correction in transcriptomic/proteomic analyses to reduce type I errors .
Data Integrity & Reporting
Q. How can researchers ensure transparency and reproducibility in this compound studies?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL.
- Document all experimental parameters (e.g., exact solvent ratios, centrifuge rotor types) in electronic lab notebooks.
- Follow CONSORT or ARRIVE guidelines for in vivo studies, including randomization and blinding details .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
